molecular formula C7H5N3O2 B1417546 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 102227-52-1

3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No.: B1417546
CAS No.: 102227-52-1
M. Wt: 163.13 g/mol
InChI Key: RDGQKNGDCGSGCR-UHFFFAOYSA-N
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Description

3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound is characterized by the presence of an oxadiazole ring fused with a pyridine ring, which imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby modulating inflammatory responses . Additionally, it binds to proteins involved in signal transduction pathways, affecting cellular communication and response mechanisms . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.

Cellular Effects

The effects of 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impact on cellular metabolism. In particular, this compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Furthermore, 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion . This compound also interacts with transcription factors, leading to changes in gene expression and subsequent cellular responses . Additionally, it can modulate the activity of signaling proteins, thereby affecting downstream signaling pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.

Dosage Effects in Animal Models

The effects of 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which toxicity increases .

Metabolic Pathways

1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels . The compound’s metabolism also involves conjugation reactions, which enhance its solubility and facilitate excretion .

Transport and Distribution

Within cells and tissues, 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, which facilitate its distribution throughout the body . Additionally, it can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Targeting signals within the compound’s structure direct it to these compartments, while post-translational modifications can further modulate its activity and function . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .

Preparation Methods

The synthesis of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazides with nitriles in the presence of oxidizing agents. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has shown that derivatives of this compound may have potential as therapeutic agents for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring often share similar chemical properties and reactivity.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-pyridin-4-yl-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGQKNGDCGSGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144803
Record name 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102227-52-1
Record name 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102227521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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